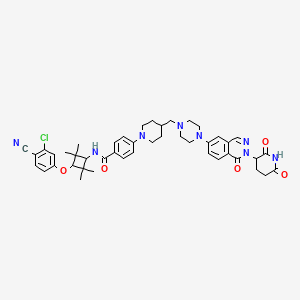
Cyanine3.5 carboxylic acid (chloride)
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Cyanine3.5 carboxylic acid (chloride) is a type of anthocyanin dye. It is known for its fluorescent properties and is often used as a reference or control for non-reactive dyes. This compound is an analog of the Cy3.5 fluorophore, which is widely used in various scientific applications .
准备方法
The preparation of Cyanine3.5 carboxylic acid (chloride) involves the synthesis of the free unactivated monofunctional carboxylic acid. This compound can be synthesized through various chemical reactions, including the use of phosphorous (III) chloride (PCl3) or phosphorous (V) chloride (PCl5) to replace the hydroxyl group with a chlorosulfite intermediate, making it a better leaving group . The industrial production methods typically involve large-scale synthesis using these reagents under controlled conditions to ensure high purity and yield .
化学反应分析
Cyanine3.5 carboxylic acid (chloride) undergoes several types of chemical reactions, including:
Substitution Reactions: The compound can react with nucleophiles, leading to the substitution of the chloride group.
Oxidation and Reduction Reactions: These reactions can modify the functional groups attached to the cyanine dye, altering its properties.
Addition Reactions: The compound can participate in addition reactions, particularly with carboxylic acids to form anhydrides.
Common reagents used in these reactions include phosphorous chlorides, nucleophiles, and oxidizing or reducing agents. The major products formed from these reactions depend on the specific conditions and reagents used .
科学研究应用
Cyanine3.5 carboxylic acid (chloride) has a wide range of scientific research applications, including:
Fluorescent Labeling: It is used for labeling biological macromolecules, such as proteins and nucleic acids, due to its excellent photophysical properties.
Disease Diagnosis: The compound is used in diagnostic assays, including immunoassays and DNA detection, due to its high fluorescence quantum yield and biocompatibility.
Environmental Monitoring: Cyanine dyes, including Cyanine3.5 carboxylic acid (chloride), are used in environmental monitoring to detect pollutants and other substances.
Industrial Applications: The compound is used in various industrial applications, including the development of bioprobes and biolabels.
作用机制
The mechanism of action of Cyanine3.5 carboxylic acid (chloride) involves its interaction with biological macromolecules. The compound’s fluorescent properties are due to its ability to absorb and emit light at specific wavelengths. The molecular targets and pathways involved include the binding of the dye to specific sites on proteins or nucleic acids, leading to fluorescence that can be detected and measured .
相似化合物的比较
Cyanine3.5 carboxylic acid (chloride) is similar to other cyanine dyes, such as Cy3 and Cy5. it has unique properties that make it suitable for specific applications:
Cyanine3.5 carboxylic acid (chloride) stands out due to its specific absorption and emission spectra, making it ideal for certain types of fluorescent labeling and diagnostic applications .
属性
分子式 |
C38H41ClN2O2 |
|---|---|
分子量 |
593.2 g/mol |
IUPAC 名称 |
6-[(2E)-1,1-dimethyl-2-[(E)-3-(1,1,3-trimethylbenzo[e]indol-3-ium-2-yl)prop-2-enylidene]benzo[e]indol-3-yl]hexanoic acid;chloride |
InChI |
InChI=1S/C38H40N2O2.ClH/c1-37(2)32(39(5)30-23-21-26-14-8-10-16-28(26)35(30)37)18-13-19-33-38(3,4)36-29-17-11-9-15-27(29)22-24-31(36)40(33)25-12-6-7-20-34(41)42;/h8-11,13-19,21-24H,6-7,12,20,25H2,1-5H3;1H |
InChI 键 |
VJCYHFMXCZYHEG-UHFFFAOYSA-N |
手性 SMILES |
CC1(C(=[N+](C2=C1C3=CC=CC=C3C=C2)C)/C=C/C=C/4\C(C5=C(N4CCCCCC(=O)O)C=CC6=CC=CC=C65)(C)C)C.[Cl-] |
规范 SMILES |
CC1(C(=[N+](C2=C1C3=CC=CC=C3C=C2)C)C=CC=C4C(C5=C(N4CCCCCC(=O)O)C=CC6=CC=CC=C65)(C)C)C.[Cl-] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


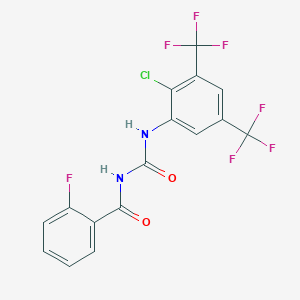

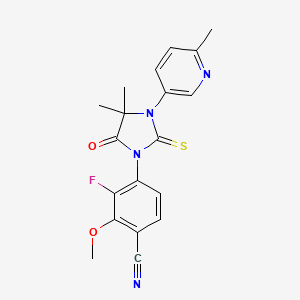

![N-[9-[(2S,6R)-4-[bis(4-methoxyphenyl)-phenylmethyl]-6-[[2-cyanoethoxy-[di(propan-2-yl)amino]phosphanyl]oxymethyl]morpholin-2-yl]-6-oxo-1H-purin-2-yl]-2-methylpropanamide](/img/structure/B12393025.png)
![5-bromo-N-[2-[2-[2-[6-(2-morpholin-4-ylethylamino)-1,3-dioxobenzo[de]isoquinolin-2-yl]ethoxy]ethoxy]ethyl]-1-benzofuran-2-carboxamide](/img/structure/B12393030.png)
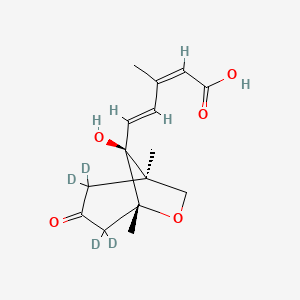

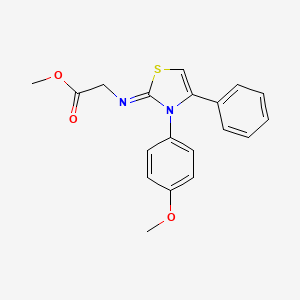
![2-(2-cyclopentyl-1~{H}-imidazol-5-yl)-7-[2-(4-fluoranyl-2,6-dimethyl-phenoxy)-5-(2-oxidanylpropan-2-yl)phenyl]-5-methyl-furo[3,2-c]pyridin-4-one](/img/structure/B12393055.png)
![N-[6-[[4-[N'-(3-bromo-4-fluorophenyl)-N-hydroxycarbamimidoyl]-1,2,5-oxadiazol-3-yl]amino]hexyl]imidazo[1,2-a]pyridine-6-carboxamide](/img/structure/B12393056.png)

